
Tribromo(methanesulfonyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromo(methanesulfonyl)methane is an organosulfur compound with the molecular formula CBr3SO2CH3 It is a derivative of methane where three hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromo(methanesulfonyl)methane can be synthesized through several methods. One common method involves the bromination of methanesulfonylmethane using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Tribromo(methanesulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tribromo compound to less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can replace bromine atoms in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce less brominated methanesulfonyl compounds.
Aplicaciones Científicas De Investigación
Tribromo(methanesulfonyl)methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bromine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for other organosulfur compounds.
Mecanismo De Acción
The mechanism of action of tribromo(methanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. These interactions can lead to various chemical transformations, depending on the specific conditions and reactants involved. The bromine atoms can participate in electrophilic substitution reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tribromomethane (Bromoform): Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylmethane: Contains the methanesulfonyl group but lacks bromine atoms.
Dibromo(methanesulfonyl)methane: Contains two bromine atoms and one methanesulfonyl group.
Uniqueness
Tribromo(methanesulfonyl)methane is unique due to the combination of three bromine atoms and a methanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
114020-03-0 |
|---|---|
Fórmula molecular |
C2H3Br3O2S |
Peso molecular |
330.82 g/mol |
Nombre IUPAC |
tribromo(methylsulfonyl)methane |
InChI |
InChI=1S/C2H3Br3O2S/c1-8(6,7)2(3,4)5/h1H3 |
Clave InChI |
YRQQQUGGYRCRCE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)

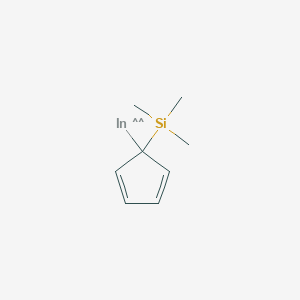
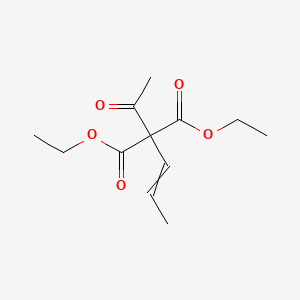
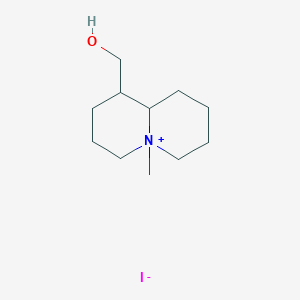

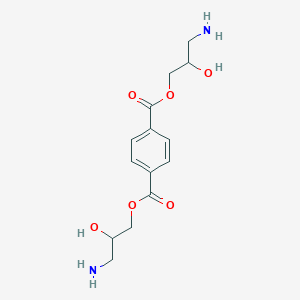
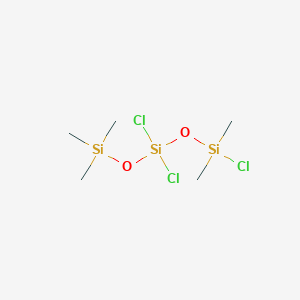
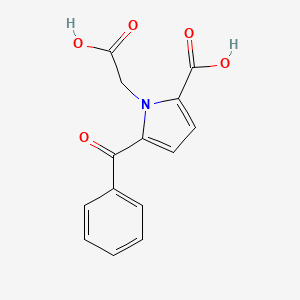

![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
